Phosphine-biotin

Descripción general

Descripción

Phosphine-biotin is a versatile biotinylation reagent used for labeling azide-containing molecules. The compound is particularly valuable in biochemical and molecular biology applications due to its ability to form stable covalent bonds through the Staudinger ligation reaction. This reaction involves the interaction between a phosphine group and an azide group, resulting in the formation of an aza-ylide intermediate that is subsequently trapped to form a stable amide bond .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phosphine-biotin is synthesized through the Staudinger ligation reaction. The process involves the reaction of a phosphine group with an azide group to produce an aza-ylide intermediate. This intermediate is then trapped to form a stable covalent amide bond . The reaction is typically carried out in a dry, water-miscible organic solvent such as dimethyl sulfoxide or dimethyl formamide before being diluted in the final reaction buffer .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient biotinylation, with typical reaction times ranging from 2 to 4 hours at temperatures between 23°C and 37°C .

Análisis De Reacciones Químicas

Types of Reactions: Phosphine-biotin primarily undergoes the Staudinger ligation reaction, which is a type of chemoselective ligation. This reaction is highly specific and occurs between azide and phosphine-labeled molecules .

Common Reagents and Conditions:

Reagents: Azide-containing molecules, dimethyl sulfoxide, dimethyl formamide, phosphate-buffered saline.

Conditions: The reaction is more efficient at high concentrations and temperatures (23°C to 37°C).

Major Products: The major product of the Staudinger ligation reaction involving this compound is a stable covalent amide bond formed between the phosphine and azide groups .

Aplicaciones Científicas De Investigación

Chemistry

- Biotin-based Detection : Phosphine-biotin is employed for biotin-based detection methods, allowing researchers to identify and quantify specific biomolecules in complex mixtures.

- Affinity Purification : It enables the purification of proteins via affinity chromatography, where biotinylated proteins can be isolated using streptavidin-coated beads.

Biology

- Metabolic Labeling : The compound facilitates metabolic labeling of proteins and other biomolecules in live cells. This application is crucial for studying protein dynamics and interactions within cellular environments.

- Protein Interaction Studies : By labeling specific proteins, researchers can investigate their interactions with other biomolecules, providing insights into cellular signaling pathways.

Medicine

- Diagnostic Assays : this compound is used in the development of diagnostic assays that require precise labeling of biomolecules, enhancing the sensitivity and specificity of detection methods.

- Therapeutic Agents : The compound's ability to selectively label proteins makes it a valuable tool in the development of targeted therapeutic agents.

Industry

- Biochemical Assays : In industrial applications, this compound is utilized to produce biotinylated reagents for various biochemical assays and purification processes.

- Research Tools : It serves as a research tool in drug development and biochemical research, aiding in the identification of new therapeutic targets.

Case Study 1: Protein Nitrosothiol Identification

A study demonstrated the use of this compound for identifying protein nitrosothiols (SNOs). Researchers employed triphenylphosphine ester derivatives to selectively reduce SNO bonds in proteins, followed by tagging with biotin for detection. This method showcased this compound's effectiveness in complex biological samples, allowing accurate identification of modified proteins without affecting unmodified thiols .

Case Study 2: N-Myristoylation Assay Development

In another study, researchers developed an ELISA-based assay utilizing this compound to measure N-myristoyltransferase activity. The assay involved metabolic incorporation of ω-azido-fatty acids into proteins followed by biotinylation through Staudinger ligation. This approach provided a non-radioactive method for studying fatty-acylation processes in cells .

Biochemical Properties

This compound interacts specifically with azido groups on modified proteins, forming stable covalent bonds that facilitate detection and analysis. Its biochemical properties enable researchers to study various cellular processes, including:

- Cell Signaling Pathways : By enabling the detection of protein modifications such as fatty-acylation, this compound aids in understanding gene expression and cellular metabolism.

- Temporal Effects : The stability of this compound under recommended storage conditions allows for consistent experimental results over time.

Mecanismo De Acción

The mechanism of action of phosphine-biotin involves the Staudinger ligation reaction. The phosphine group reacts with an azide group to form an aza-ylide intermediate, which is then trapped to form a stable covalent amide bond . This reaction is highly specific and does not occur naturally in biological systems, making it an ideal tool for bioorthogonal labeling .

Comparación Con Compuestos Similares

Phosphine-biotin is unique in its ability to undergo the Staudinger ligation reaction with high specificity and efficiency. Similar compounds include:

Azide-alkyne click chemistry reagents: These reagents also enable chemoselective ligation but require copper as a catalyst, which can be toxic to cells.

Hydrazide-aldehyde condensation reagents: These reagents are used for chemoselective ligation but are less efficient and compatible with live-cell labeling compared to this compound.

This compound stands out due to its compatibility with simple buffer conditions, lack of requirement for accessory reagents, and high specificity for azide-tagged molecules .

Actividad Biológica

Phosphine-biotin is a compound that combines the properties of phosphine with biotin, a vitamin essential for various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and potential therapeutic uses.

Overview of Biotin

Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role as a coenzyme in several carboxylation reactions. It is essential for the metabolism of fats, carbohydrates, and proteins. Biotin acts as a cofactor for multiple enzymes involved in metabolic pathways such as gluconeogenesis and fatty acid synthesis . The biological importance of biotin extends to its role in gene expression and cell signaling through post-translational modifications like biotinylation of histone proteins .

This compound: Structure and Properties

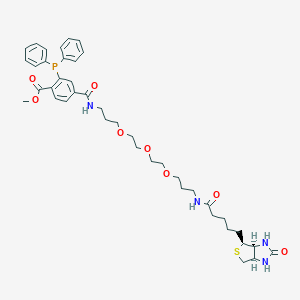

This compound is characterized by its unique structure that integrates a phosphine moiety with the biotin molecule. This integration enhances the compound's reactivity and specificity for biological targets. The chemical formula for this compound is C41H53N4O8PS .

The biological activity of this compound primarily stems from its ability to engage in Staudinger ligation reactions. This reaction involves the selective coupling of azide- and phosphine-labeled molecules, facilitating metabolic labeling in live cells . The phosphine group allows for stable covalent attachment to azide-tagged biomolecules, which can be utilized for various applications in proteomics and cell biology.

Table 1: Comparison of Biotin and this compound

| Feature | Biotin | This compound |

|---|---|---|

| Chemical Formula | C10H16N2O3S | C41H53N4O8PS |

| Role | Coenzyme in carboxylation | Labeling reagent for metabolic studies |

| Mechanism | Binds to enzymes | Forms stable covalent bonds |

| Applications | Nutritional supplementation | Protein labeling and tracking |

1. Research Applications

This compound has been employed extensively in biochemical research. Its ability to label proteins selectively allows researchers to track protein interactions and modifications within cells. For instance, azide-tagged sugars can be incorporated into glycoproteins, which can then be labeled with this compound for analysis .

2. Therapeutic Potential

The therapeutic potential of this compound is being explored in various contexts. Given biotin's role in metabolic regulation, compounds that can deliver biotin effectively or modulate its activity may have implications in treating metabolic disorders or enhancing nutrient absorption in conditions like biotinidase deficiency .

Case Studies

Case Study 1: Metabolic Labeling in Cancer Research

A study utilized this compound to label glycoproteins in cancer cells. The researchers found that specific glycosylation patterns could be traced using this labeling method, providing insights into cancer cell metabolism and potential therapeutic targets.

Case Study 2: Role in Mycobacterium tuberculosis

Research has indicated that biotin biosynthesis is crucial for the survival of Mycobacterium tuberculosis (Mtb). This compound derivatives have been tested as inhibitors targeting biotin biosynthesis pathways, demonstrating potential as anti-tuberculosis agents by selectively inhibiting bacterial growth without affecting human cells .

Propiedades

IUPAC Name |

methyl 4-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylcarbamoyl]-2-diphenylphosphanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H53N4O8PS/c1-50-40(48)33-19-18-30(28-35(33)54(31-12-4-2-5-13-31)32-14-6-3-7-15-32)39(47)43-21-11-23-52-25-27-53-26-24-51-22-10-20-42-37(46)17-9-8-16-36-38-34(29-55-36)44-41(49)45-38/h2-7,12-15,18-19,28,34,36,38H,8-11,16-17,20-27,29H2,1H3,(H,42,46)(H,43,47)(H2,44,45,49)/t34-,36-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJATKZPSPFIQY-CELQPYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H53N4O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phosphine-biotin specifically target fatty-acylated proteins?

A1: this compound itself doesn't directly target fatty-acylated proteins. The targeting strategy involves two steps:

- Metabolic Incorporation: Researchers first introduce ω-azido-fatty acids into cells. These fatty acid analogs are then incorporated into proteins through the natural fatty-acylation machinery within the cell [, ].

- Biotinylation via Staudinger Ligation: this compound is then introduced. It reacts specifically with the azide group (-N3) present on the incorporated ω-azido-fatty acid via Staudinger ligation. This reaction forms a stable amide bond, effectively attaching biotin to the fatty-acylated protein [, ].

Q2: What are the advantages of using this compound and azido-fatty acids over traditional radioactive methods for studying fatty-acylation?

A2: This approach offers several advantages over traditional radioactive methods:

- Non-radioactive: It eliminates the hazards and handling complexities associated with radioactivity [, ].

- Increased Sensitivity: The biotin tag enables detection with high sensitivity using widely available streptavidin-based systems (e.g., streptavidin blotting) [, ].

- Versatility: By varying the chain length of the ω-azido-fatty acid, researchers can target and study different types of fatty-acylation, such as N-myristoylation or S-palmitoylation [].

Q3: Can you provide an example of how this compound has been used in research to study N-myristoylation?

A: Researchers developed an ELISA-based assay to measure the activity of N-myristoyltransferase (NMT) using this compound []. Here's a simplified breakdown:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.